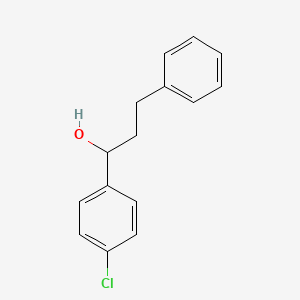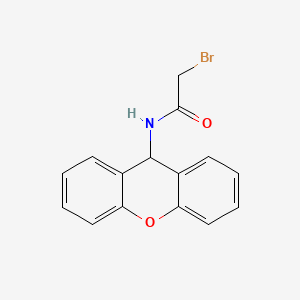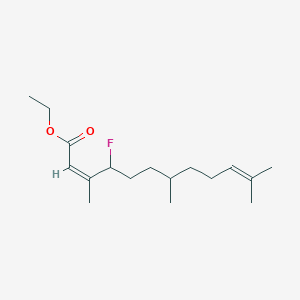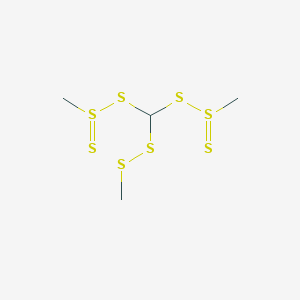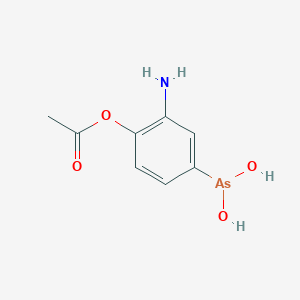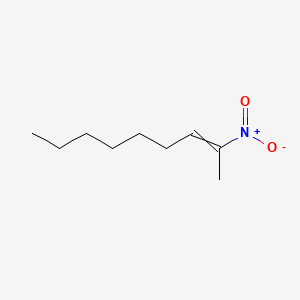
2-Nitro-2-nonene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-2-nonene: is an organic compound with the molecular formula C9H17NO2 . It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a nonene backbone. Nitroalkenes are known for their reactivity and are used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitro-2-nonene can be synthesized through the reaction of nitroethane with heptaldehyde. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the condensation reaction, followed by dehydration to form the nitroalkene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-2-nonene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro compounds with higher oxidation states.
Reduction: The nitro group can be reduced to form amines or hydroxylamines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro compounds with higher oxidation states.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted nitroalkenes.
Scientific Research Applications
2-Nitro-2-nonene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Nitro-2-nonene involves its reactivity due to the presence of the nitro group. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity allows this compound to participate in various chemical reactions, including addition, substitution, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
- 1-Nitro-1-nonene
- 3-Nitro-3-nonene
- 4-Nitro-4-nonene
Comparison: 2-Nitro-2-nonene is unique due to the position of the nitro group on the second carbon of the nonene backbone. This position influences its reactivity and the types of reactions it can undergo. Compared to other nitroalkenes, this compound may exhibit different reactivity patterns and product distributions due to the specific electronic and steric effects of the nitro group at the second position.
Properties
CAS No. |
4812-25-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-nitronon-2-ene |
InChI |
InChI=1S/C9H17NO2/c1-3-4-5-6-7-8-9(2)10(11)12/h8H,3-7H2,1-2H3 |
InChI Key |
RATQMHARHJEZIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


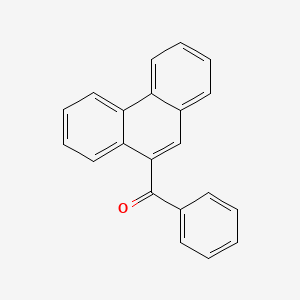
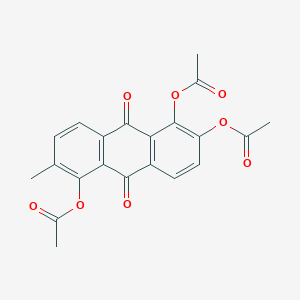
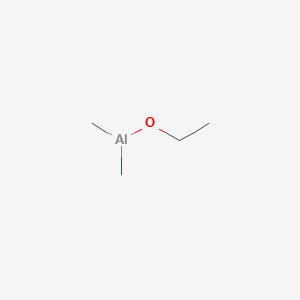
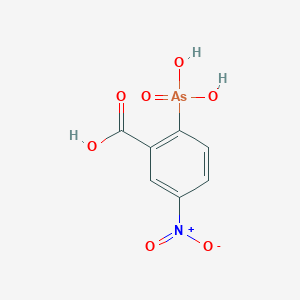
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)


